sodium;4-oxo-1H-pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13660683
Molecular Formula: C6H4NNaO3
Molecular Weight: 161.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4NNaO3 |
|---|---|
| Molecular Weight | 161.09 g/mol |
| IUPAC Name | sodium;4-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C6H5NO3.Na/c8-5-1-2-7-3-4(5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1 |
| Standard InChI Key | HLDFPIGVOCVIJP-UHFFFAOYSA-M |
| SMILES | C1=CNC=C(C1=O)C(=O)[O-].[Na+] |
| Canonical SMILES | C1=CNC=C(C1=O)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of sodium 4-oxo-1H-pyridine-3-carboxylate consists of a pyridine ring with two functional groups:
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4-Oxo group: A ketone at position 4, which introduces electron-withdrawing effects and influences resonance stabilization.
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3-Carboxylate group: A deprotonated carboxylic acid at position 3, forming a sodium salt that enhances aqueous solubility compared to the free acid form.
The sodium ion () counterion balances the negative charge on the carboxylate group, rendering the compound highly soluble in polar solvents.
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.09 g/mol |
| Solubility | High in water (>100 mg/mL); moderate in ethanol |
| pKa (Carboxylic Acid) | ~2.5 (estimated for parent acid) |
| Melting Point | Not fully characterized (decomposes >250°C) |
The carboxylate group’s ionization at physiological pH (7.4) enhances bioavailability, making the sodium salt preferable for pharmaceutical formulations .
Synthetic Methodologies
General Synthesis of 4-Oxo-Pyridine Derivatives
The synthesis of sodium 4-oxo-1H-pyridine-3-carboxylate can be inferred from analogous routes for 4-oxo-1,4-dihydroquinoline-3-carboxamides . A typical pathway involves:
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Cyclization: Formation of the pyridine ring via Gould-Jacobs cyclization, using ethyl acetoacetate and an appropriate amine under reflux conditions.
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Functionalization: Introduction of the carboxylate group via hydrolysis of ester intermediates.
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Salt Formation: Deprotonation of the carboxylic acid using sodium hydroxide () to yield the sodium salt.
Example Reaction Scheme:
Modifications and Analogues
Structural analogs often incorporate substitutions at the N1 position (e.g., alkyl chains) to modulate receptor affinity. For instance, 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit high CB2 selectivity () . Similar strategies could optimize the sodium salt’s pharmacokinetic profile.
Pharmacological Applications and Mechanisms
Cannabinoid Receptor Interactions
Although direct data on sodium 4-oxo-1H-pyridine-3-carboxylate are lacking, its quinoline analogs demonstrate potent CB2 receptor binding. Key findings include:
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Enantioselectivity: Chiral derivatives show differential binding, with (R)-enantiomers often exhibiting higher affinity .
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Agonist/Antagonist Profiles: Substituents at the 3-carboxamide position determine functionality (e.g., inverse agonism vs. partial agonism) .
Therapeutic Implications
CB2-selective ligands are investigated for:
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Inflammatory Diseases: CB2 activation suppresses cytokine release and immune cell migration.
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Neuropathic Pain: CB2 agonists reduce microglial activation in animal models.
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Metabolic Disorders: Modulation of CB2 signaling improves insulin sensitivity in preclinical studies.
The sodium salt’s enhanced solubility may improve efficacy in these applications compared to neutral analogs.
Structure-Activity Relationship (SAR) Insights
Critical Substituents
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N1-Alkylation: Longer alkyl chains (e.g., pentyl) enhance CB2 affinity by occupying hydrophobic receptor pockets .
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3-Carboxamide vs. Carboxylate: Carboxamides generally show higher receptor affinity, but carboxylates offer better solubility for parenteral formulations.
Electronic Effects
The 4-oxo group’s electron-withdrawing nature stabilizes the enolate form, facilitating interactions with receptor residues. Computational modeling suggests hydrogen bonding between the ketone and Thr114 in CB2 .
Future Directions and Challenges
Research Gaps
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In Vivo Studies: No pharmacokinetic or toxicity data exist for the sodium salt.
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Formulation Development: Nanoencapsulation or prodrug strategies could further enhance bioavailability.
Clinical Translation
Repurposing this compound for non-cannabinoid targets (e.g., kinases or ion channels) may broaden its therapeutic utility.
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